
Keto Itraconazole
説明
Contextualization of Itraconazole Biotransformation
Itraconazole, a broad-spectrum triazole antifungal agent, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme. fda.govwikipedia.orgfda.gov This biotransformation process results in the formation of numerous metabolites. fda.govdrugbank.com The parent drug, itraconazole, is a potent inhibitor of CYP3A4, which can lead to significant drug-drug interactions with other medications metabolized by this pathway. fda.govresearchgate.netmedsafe.govt.nz The metabolism of itraconazole is complex and can be influenced by factors such as the administered dose and the presence of other drugs that affect CYP3A4 activity. fda.govnih.gov
Keto Itraconazole as a Key Metabolite of Itraconazole
Among the various metabolites of itraconazole, keto-itraconazole has been identified as a significant product of its biotransformation. nih.govscispace.com In vitro studies have demonstrated that itraconazole is metabolized by CYP3A4 into three main products: hydroxy-itraconazole (OH-ITZ), keto-itraconazole (keto-ITZ), and N-desalkyl-itraconazole (ND-ITZ). nih.govscispace.com While hydroxy-itraconazole is the major metabolite found in plasma, keto-itraconazole is also consistently detected. nih.gov
Detailed Research Findings on Keto-Itraconazole
Further research has elucidated the specific inhibitory properties of keto-itraconazole. In vitro experiments using human liver microsomes have determined the unbound 50% inhibitory concentration (IC50) of keto-itraconazole to be 4.6 nM, highlighting its potent inhibition of CYP3A4. medchemexpress.comnih.gov While some studies suggest that the contribution of keto-itraconazole to in vivo CYP3A4 inhibition might be less significant compared to the parent drug and hydroxy-itraconazole due to its lower plasma concentrations, its intrinsic inhibitory potency is undeniable. nih.gov
The following table summarizes the key metabolites of itraconazole and their relationship to the parent compound.
Compound | Role | Metabolic Pathway |
Itraconazole | Parent Drug | Metabolized by CYP3A4. fda.govwikipedia.org |
Hydroxy-itraconazole (OH-ITZ) | Major Metabolite | Formed from itraconazole via CYP3A4. nih.govscispace.com |
Keto-itraconazole (Keto-ITZ) | Key Metabolite | Formed from hydroxy-itraconazole via CYP3A4. researchgate.netgithub.com |
N-desalkyl-itraconazole (ND-ITZ) | Metabolite | Formed from itraconazole via CYP3A4. nih.govscispace.com |
The physicochemical properties of Keto-Itraconazole are detailed in the table below.
Property | Value | Source |
CAS Number | 112560-33-5 | medchemexpress.comscbt.com |
Molecular Formula | C35H36Cl2N8O5 | medchemexpress.comscbt.com |
Molecular Weight | 719.62 g/mol | medchemexpress.comscbt.com |
特性
CAS番号 |
112560-33-5 |
---|---|
分子式 |
C35H36Cl2N8O5 |
分子量 |
719.6 g/mol |
IUPAC名 |
4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-oxobutan-2-yl)-1,2,4-triazol-3-one |
InChI |
InChI=1S/C35H36Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-24,31H,13-16,18-20H2,1-2H3/t24?,31-,35-/m1/s1 |
InChIキー |
GZEZATDDANETAV-CEAPFGRNSA-N |
SMILES |
CC(C(=O)C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
異性体SMILES |
CC(C(=O)C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
正規SMILES |
CC(C(=O)C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Keto-itraconazole; Keto itraconazole; Ketoitraconazole; |
製品の起源 |
United States |
Biotransformation and Metabolic Pathways of Keto Itraconazole
Enzymatic Formation of Keto Itraconazole from Itraconazole
The creation of keto-itraconazole from its parent compound, itraconazole, is not a direct conversion but rather a sequential process heavily reliant on a key enzyme.
Role of Cytochrome P450 3A4 (CYP3A4) in Ketoreduction
The cytochrome P450 3A4 (CYP3A4) enzyme is the primary catalyst in the metabolism of itraconazole. medsafe.govt.nznih.govresearchgate.net This enzyme, found predominantly in the liver and small intestine, is responsible for the metabolism of a vast number of drugs. medsafe.govt.nz In the context of itraconazole, CYP3A4 facilitates a ketoreduction reaction, a critical step in the formation of keto-itraconazole. psu.edunih.govgithub.comscispace.comresearchgate.netpsu.edunih.govnih.govresearchgate.net Studies utilizing human liver microsomes and recombinant CYP3A4 have confirmed its central role. psu.edupsu.edu Itraconazole and its metabolites, including keto-itraconazole, are not only substrates for CYP3A4 but also potent inhibitors of this enzyme, leading to complex drug-drug interactions. psu.edugithub.comnih.govtandfonline.com
Sequential Metabolic Pathway Involving Hydroxy-Itraconazole
The metabolic journey to keto-itraconazole begins with the hydroxylation of itraconazole to form hydroxy-itraconazole (OH-ITZ), a major and active metabolite. psu.edunih.govgithub.comscispace.comresearchgate.netpsu.edunih.govnih.gov This initial transformation is also catalyzed by CYP3A4. psu.edugithub.com Subsequently, hydroxy-itraconazole undergoes a second oxidation, again mediated by CYP3A4, to yield keto-itraconazole. psu.edugithub.com This establishes a clear sequential pathway: Itraconazole → Hydroxy-Itraconazole → Keto-Itraconazole. psu.edugithub.com Research suggests that at least a portion of keto-itraconazole formation may occur without the dissociation of hydroxy-itraconazole from the CYP3A4 enzyme. psu.edu
Further Metabolism of this compound to N-Desalkyl Itraconazole
The metabolic journey does not end with the formation of keto-itraconazole. This metabolite is further oxidized by CYP3A4, leading to N-dealkylation and the formation of N-desalkyl-itraconazole (ND-ITZ). psu.edugithub.comscispace.comresearchgate.netpsu.edunih.gov This positions ND-ITZ as a tertiary metabolite in the sequential metabolism of itraconazole. psu.edugithub.com While ND-ITZ is formed from keto-itraconazole, there is also evidence suggesting that it may be formed directly from itraconazole or hydroxy-itraconazole, although the primary pathway appears to be through keto-itraconazole. psu.edu
Species-Specific Considerations in this compound Biotransformation
Table of Key Metabolic Enzymes and their Roles in Itraconazole Metabolism
Enzyme | Role in Itraconazole Metabolism | Species |
CYP3A4 | - Hydroxylation of Itraconazole to Hydroxy-Itraconazole- Oxidation of Hydroxy-Itraconazole to Keto-Itraconazole- N-dealkylation of Keto-Itraconazole to N-Desalkyl-Itraconazole | Human |
CYP2D15 | - Conversion of Hydroxy-Itraconazole to Keto-Itraconazole- Conversion of Keto-Itraconazole to N-Desalkyl-Itraconazole | Dog |
CYP3A12 | - Conversion of Hydroxy-Itraconazole to Keto-Itraconazole- Conversion of Keto-Itraconazole to N-Desalkyl-Itraconazole | Dog |
Table of Itraconazole Metabolites and their Formation Pathway
Metabolite | Precursor(s) | Key Enzyme |
Hydroxy-Itraconazole (OH-ITZ) | Itraconazole | CYP3A4 (Human) |
Keto-Itraconazole | Hydroxy-Itraconazole | CYP3A4 (Human), CYP2D15 & CYP3A12 (Dog) |
N-Desalkyl-Itraconazole (ND-ITZ) | Keto-Itraconazole (primary), Itraconazole, Hydroxy-Itraconazole | CYP3A4 (Human), CYP2D15 & CYP3A12 (Dog) |
Molecular Interactions and Mechanistic Studies of Keto Itraconazole in Vitro and Preclinical
Inhibition of Drug-Metabolizing Enzymes by Keto Itraconazole
Keto-itraconazole, along with other metabolites of itraconazole, plays a substantial role in the inhibition of drug-metabolizing enzymes, particularly Cytochrome P450 3A4 (CYP3A4). nih.govnih.gov
Research using human liver microsomes has determined the inhibitory potency of keto-itraconazole. When coincubated with midazolam, a known CYP3A4 substrate, keto-itraconazole exhibited an unbound 50% inhibitory concentration (IC50) value of 4.6 nM. nih.govmedchemexpress.com Another study reported an unbound IC50 of 7.0 nM. nih.gov This high potency suggests that even at relatively low circulating concentrations, keto-itraconazole can exert a significant inhibitory effect on CYP3A4. nih.gov The inhibition of CYP3A4 by keto-itraconazole is considered reversible. researchgate.net
In one study, the unbound Michaelis-Menten constant (Km) for keto-itraconazole as a substrate for CYP3A4 was found to be 1.4 nM, with an intrinsic clearance (CLint) of 62.5 mL/min/nmol CYP3A4. nih.gov The proximity of its inhibitory constant to its metabolism constant suggests a complex interaction where it acts as both a substrate and a potent inhibitor of the same enzyme.
Inhibitory Potency of Keto-Itraconazole on CYP3A4
Parameter | Value | Reference |
---|---|---|
Unbound IC50 | 4.6 nM | nih.govmedchemexpress.com |
Unbound IC50 | 7.0 nM | nih.gov |
Unbound Km (as substrate) | 1.4 nM | nih.gov |
Intrinsic Clearance (CLint) | 62.5 mL/min/nmol CYP3A4 | nih.gov |
In vitro studies have consistently demonstrated that the metabolites of itraconazole, including keto-itraconazole, are as potent, or even more potent, inhibitors of CYP3A4 than the parent drug itself. nih.govresearchgate.net This finding is crucial because it helps to explain the significant drug-drug interactions observed in clinical settings, which were previously underestimated when considering only the unbound plasma concentrations of itraconazole. nih.govnih.gov
A comparative analysis of the unbound IC50 values for CYP3A4 inhibition using midazolam as the probe substrate in human liver microsomes revealed the following:
Itraconazole (ITZ): 6.1 nM nih.gov
Hydroxy-itraconazole (OH-ITZ): 4.6 nM nih.gov
Keto-itraconazole (keto-ITZ): 7.0 nM nih.gov
N-desalkyl-itraconazole (ND-ITZ): 0.4 nM nih.gov
These results indicate that while keto-itraconazole is a highly potent inhibitor, N-desalkyl-itraconazole is the most potent among the metabolites. nih.gov Both itraconazole and hydroxy-itraconazole were identified as competitive inhibitors of CYP3A4, with unbound inhibitory constants (Ki) of 1.3 nM and 14.4 nM, respectively, which are close to their respective Km values as substrates. nih.gov While all four stereoisomers of itraconazole inhibit CYP3A4, only two are metabolized to form keto-itraconazole. nih.gov
The collective inhibitory effect of itraconazole and its circulating metabolites, including keto-itraconazole, leads to a significant decrease in the hepatic intrinsic clearance of CYP3A4 substrates. nih.govnih.gov Predictions based on the average unbound steady-state concentrations and liver microsomal inhibition constants for itraconazole and its metabolites estimated a 3.9-fold decrease in the hepatic intrinsic clearance of a CYP3A4 substrate. nih.govnih.govresearchgate.net This improved in vitro-in vivo extrapolation highlights the importance of accounting for the inhibitory contribution of metabolites like keto-itraconazole. nih.govnih.gov
Comparative CYP3A4 Inhibition by Itraconazole and its Metabolites
Compound | Unbound IC50 (nM) | Unbound Ki (nM) | Reference |
---|---|---|---|
Itraconazole (ITZ) | 6.1 | 1.3 (Competitive) | nih.gov |
Hydroxy-itraconazole (OH-ITZ) | 4.6 | 14.4 (Competitive) | nih.gov |
Keto-itraconazole (keto-ITZ) | 7.0 | N/A | nih.gov |
N-desalkyl-itraconazole (ND-ITZ) | 0.4 | N/A | nih.gov |
Potency and Mechanism of CYP3A4 Inhibition
Interaction with Drug Transporters
Keto-itraconazole also interacts with several drug transporters, which can further contribute to its role in drug-drug interactions. These transporters are involved in the uptake and efflux of various drugs and endogenous compounds in different tissues.
Keto-itraconazole has been identified as an inhibitor of Organic Anion-Transporting Polypeptides (OATPs), specifically OATP1B1 and OATP1B3. researchgate.netxenotech.com These transporters are primarily located in the liver and play a critical role in the hepatic uptake of many drugs.
In vitro studies have shown that keto-itraconazole and hydroxy-itraconazole are more potent inhibitors of OATP1B1-mediated transport than the parent drug, itraconazole. mdpi.com In one study using OATP1B1-overexpressing cells, keto-itraconazole inhibited the transport of a probe substrate with an IC50 value of 7.50 µM. mdpi.com For comparison, hydroxy-itraconazole had an IC50 of 2.95 µM, while itraconazole was significantly less potent with an IC50 of 27.3 µM. mdpi.com This suggests that the metabolism of itraconazole to its metabolites is important for the in vivo inhibition of OATP1B1. mdpi.com A separate comprehensive study systematically evaluated the inhibitory effects of itraconazole and its metabolites on various transporters and confirmed the inhibitory activity of keto-itraconazole on OATP1B1 and OATP1B3. xenotech.comnih.gov
Inhibition of OATP1B1 by Itraconazole and its Metabolites
Compound | IC50 (µM) | Reference |
---|---|---|
Itraconazole (ITZ) | 27.3 | mdpi.com |
Hydroxy-itraconazole (OH-ITZ) | 2.95 | mdpi.com |
Keto-itraconazole (keto-ITZ) | 7.50 | mdpi.com |
Keto-itraconazole is also known to inhibit P-glycoprotein (P-gp, also known as ABCB1), an important efflux transporter found in various tissues, including the intestines, liver, kidneys, and the blood-brain barrier. researchgate.netxenotech.com P-gp actively pumps a wide range of substrates out of cells, playing a key role in drug absorption and distribution.
Itraconazole itself is a known inhibitor of P-gp. nih.govwikipedia.orgresearchgate.net Systematic in vitro assessments have confirmed that its metabolite, keto-itraconazole, also contributes to this inhibitory activity. xenotech.comnih.gov The inhibition of P-gp by keto-itraconazole can lead to increased intracellular concentrations and reduced elimination of co-administered drugs that are P-gp substrates, potentially causing clinically significant drug interactions.
In addition to OATPs and P-gp, keto-itraconazole has been shown to inhibit the Multidrug and Toxin Extrusion Protein 1 (MATE1). researchgate.netxenotech.com MATE1 is an efflux transporter, primarily expressed in the liver and kidneys, that is involved in the secretion of organic cations and toxins from the body. xenotech.com
A systematic in vitro study that evaluated the inhibitory potential of itraconazole and its metabolites against 13 clinically relevant drug transporters demonstrated that keto-itraconazole is an inhibitor of MATE1. xenotech.comnih.gov Inhibition of MATE1 can decrease the renal and biliary clearance of substrate drugs, leading to their accumulation and potential toxicity. The comprehensive inhibitory profile of keto-itraconazole against multiple transporters, including MATE1, underscores its complex role in mediating drug-drug interactions. xenotech.com
Modulation of P-glycoprotein (P-gp)
Interactions with Other Biological Macromolecules (e.g., Aldo-Keto Reductase 7A2)
Keto-itraconazole is an active metabolite of itraconazole. wikipedia.orgselleckchem.com Preclinical research into the molecular interactions of itraconazole and its metabolites has revealed binding activities beyond their primary antifungal targets. Studies have investigated the interactions of the parent compound, itraconazole, with various biological macromolecules, providing insight into the broader pharmacological profile of this chemical family.
One significant interaction identified is with human Aldo-Keto Reductase 7A2 (AKR7A2), an enzyme involved in the metabolism of various compounds. mdpi.comjensenlab.orgnih.gov In vitro studies have demonstrated that several azole antifungals, including itraconazole, can specifically bind to AKR7A2. mdpi.comjensenlab.org This binding is not passive; itraconazole was found to enhance the catalytic efficiency of AKR7A2 in a dose-dependent manner. mdpi.comjensenlab.org Biacore assays, which measure real-time biomolecular interactions, were used to determine the binding affinity. Among the azoles tested, itraconazole exhibited the strongest binding to AKR7A2. mdpi.com
Table 1: Binding Affinity of Select Azoles to Human Aldo-Keto Reductase 7A2 (AKR7A2)
Compound | Dissociation Constant (KD) in μM |
---|---|
Itraconazole | 0.81 ± 0.44 |
Posaconazole | 1.35 ± 0.44 |
Voriconazole | 2.98 ± 2.11 |
Fluconazole | 8.11 ± 4.83 |
Miconazole | 84.94 ± 7.21 |
Additionally, research indicates that keto-itraconazole itself interacts with transport proteins. Specifically, it has been shown to be an inhibitor of P-glycoprotein (P-gp), a transporter that plays a role in drug efflux from cells. researchgate.net
Mechanisms of Cellular Interaction in Non-Human Models (e.g., fungal cell membranes, specific cellular pathways without clinical outcomes)
The antifungal mechanism of the azole class, including itraconazole and by extension its active metabolite keto-itraconazole, is centered on the disruption of the fungal cell membrane. ontosight.aipatsnap.com This process is initiated by the inhibition of a critical enzyme in the ergosterol biosynthesis pathway. withpower.comdroracle.ai
In various non-human fungal models, the primary molecular target is the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene). wikipedia.orgpatsnap.comasm.org Itraconazole interacts with this enzyme, preventing the conversion of lanosterol to ergosterol. pharmacompass.comgoogle.com Ergosterol is a vital sterol for maintaining the structural integrity and fluidity of the fungal cell membrane, analogous to cholesterol in mammalian cells. patsnap.com
The inhibition of lanosterol 14α-demethylase leads to two major downstream consequences within the fungal cell:
Depletion of Ergosterol : The lack of ergosterol compromises the fungal cell membrane, leading to increased permeability and the leakage of essential cellular components, which ultimately contributes to cell death. selleckchem.compatsnap.com
Accumulation of Toxic Sterol Intermediates : The enzymatic block causes a buildup of precursor molecules. asm.org Studies in fungal species like Cryptococcus neoformans and Candida albicans have shown that treatment with itraconazole leads to the accumulation of 14α-methylated sterols, such as eburicol and lanosterol. nih.govnih.gov Furthermore, a toxic 3-ketosteroid, obtusifolione, has been observed to accumulate in these fungi following itraconazole exposure. nih.govnih.gov The buildup of these abnormal sterols further disrupts membrane organization and the function of membrane-bound enzymes. asm.orgnih.gov
In Cryptococcus neoformans, research has indicated that itraconazole may also indirectly inhibit the NADPH-dependent 3-ketosteroid reductase, an enzyme involved in a later step of demethylation. nih.gov This dual inhibition prevents the formation of sterols that might otherwise partially substitute for ergosterol, enhancing the compound's antifungal effect. nih.gov
Table 2: Effects of Itraconazole on Ergosterol Pathway in Fungal Models
Fungal Species | Primary Enzyme Target | Key Accumulated Molecules | Resulting Cellular Effect |
---|---|---|---|
Candida albicans | Lanosterol 14α-demethylase (CYP51) | 14-methylsterols, Obtusifolione, 3,6-diol | Ergosterol depletion, membrane stress. asm.orgnih.gov |
Cryptococcus neoformans | Lanosterol 14α-demethylase, 3-ketosteroid reductase (indirectly) | Eburicol, Obtusifolione | Inhibition of ergosterol synthesis, accumulation of growth-inhibiting sterols. nih.gov |
Aspergillus fumigatus | Lanosterol 14α-demethylase | Methylated sterol precursors | Inhibition of growth. nih.gov |
Analytical Methodologies for Keto Itraconazole Quantification
Chromatographic Techniques for Detection and Quantification
Chromatographic methods are the cornerstone for the selective and sensitive analysis of keto-itraconazole. These techniques separate the analyte from other compounds in a mixture, allowing for its precise measurement.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantification of keto-itraconazole and other itraconazole metabolites in biological samples. nih.gov This is due to its high sensitivity, selectivity, and specificity. scholarsresearchlibrary.com The coupling of liquid chromatography with tandem mass spectrometry allows for the separation of analytes followed by their detection based on their unique mass-to-charge ratios, significantly reducing the likelihood of interference from other matrix components. scholarsresearchlibrary.com
Several validated LC-MS/MS methods have been developed for the simultaneous determination of itraconazole and its major metabolites, including hydroxy-itraconazole, keto-itraconazole, and N-desalkyl-itraconazole, in human plasma. researchgate.netnih.gov These methods are critical for pharmacokinetic studies. nih.gov One such method utilized a simple isocratic liquid chromatography system with a common mobile phase of acetic acid and acetonitrile (pH 6.0) coupled to tandem mass spectrometry, achieving separation within 10 minutes on a 3-μm particle octadecyl silane (ODS) column. nih.gov The multiple reaction monitoring (MRM) mode is typically employed for quantification, with specific precursor-to-product ion transitions for each analyte to ensure high selectivity. nih.gov For keto-itraconazole, a common MRM transition is m/z 719.10 → 406.10. nih.gov
The high sensitivity of LC-MS/MS allows for low limits of quantification, often in the low ng/mL range, which is essential for detecting the typically lower concentrations of keto-itraconazole compared to the parent drug and hydroxy-itraconazole. nih.gov
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detection has also been utilized for the analysis of itraconazole and its metabolites. scholarsresearchlibrary.comscholarsresearchlibrary.com While generally less sensitive and selective than LC-MS/MS, HPLC methods can be suitable for certain applications, particularly when analyzing bulk drug substances or pharmaceutical formulations. scholarsresearchlibrary.comglobalresearchonline.net
Reverse-phase HPLC is the most common mode of separation, typically employing a C18 column. scholarsresearchlibrary.comglobalresearchonline.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. scholarsresearchlibrary.comglobalresearchonline.net For instance, one method for the determination of itraconazole in bulk and capsule dosage forms used a mobile phase of acetonitrile and 0.1% w/v acetic acid (50:50 v/v) with UV detection at 264 nm. globalresearchonline.net Another HPLC method for determining itraconazole in bulk and marketed formulations used a mobile phase of acetonitrile and double-distilled water (90:10 v/v) with UV detection at 263 nm. scholarsresearchlibrary.com
However, for the analysis of biological samples where concentrations are low and the matrix is complex, HPLC methods with UV or fluorescence detection may lack the required sensitivity and be more prone to interferences compared to LC-MS/MS. scholarsresearchlibrary.com
Sample Preparation Strategies for Biological Matrices
Effective sample preparation is a critical step to remove interfering substances from biological matrices and to concentrate the analyte of interest before instrumental analysis. This is particularly important for ensuring the accuracy and reliability of the analytical method.
For the analysis of keto-itraconazole in biological matrices such as plasma, several extraction techniques are employed. These methods are chosen to efficiently isolate the analyte while minimizing matrix effects.
Protein Precipitation (PPT): This is a simple and rapid method where a protein precipitant, such as acetonitrile, is added to the plasma sample to denature and precipitate proteins. nih.govnih.govnih.gov After centrifugation, the supernatant containing the analyte is collected for analysis. nih.govnih.gov This technique is often favored for its simplicity in high-throughput settings. shimadzu.com
Solid-Phase Extraction (SPE): SPE is a more selective sample preparation technique that involves passing the sample through a solid sorbent that retains the analyte. scholarsresearchlibrary.com Interfering components are washed away, and the analyte is then eluted with a suitable solvent. scholarsresearchlibrary.com This method generally results in a cleaner extract compared to PPT, reducing matrix effects and improving assay performance. scholarsresearchlibrary.com Hydrophilic-lipophilic balance (HLB) cartridges are commonly used for the extraction of itraconazole and its metabolites. scholarsresearchlibrary.com
Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. While effective, LLE can be more time-consuming and may not be as easily automated as SPE or PPT. jocpr.com
The choice of sample preparation method depends on the analytical technique being used, the required sensitivity, and the throughput demands of the study. For sensitive LC-MS/MS analyses, SPE is often preferred for its ability to provide cleaner extracts and minimize matrix effects. scholarsresearchlibrary.com
Method Validation Parameters
To ensure the reliability and accuracy of an analytical method for keto-itraconazole quantification, it must be rigorously validated according to established guidelines. Key validation parameters include:
Linearity: This establishes the relationship between the concentration of the analyte and the instrumental response over a defined range. scholarsresearchlibrary.comglobalresearchonline.net The calibration curve should have a correlation coefficient (r) or coefficient of determination (r²) close to 1. scholarsresearchlibrary.comglobalresearchonline.net For example, a validated LC-MS/MS method for itraconazole and its metabolites demonstrated linearity over specific concentration ranges for each compound. nih.gov
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. scholarsresearchlibrary.comglobalresearchonline.net These are typically assessed by analyzing quality control (QC) samples at different concentration levels on the same day (intra-day) and on different days (inter-day). scholarsresearchlibrary.com Acceptance criteria for accuracy are often within ±15% of the nominal value (±20% for the lower limit of quantification, LLOQ), and for precision, the relative standard deviation (RSD) should be ≤15% (≤20% for LLOQ). scholarsresearchlibrary.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. globalresearchonline.netptfarm.pl The LOQ is a critical parameter for pharmacokinetic studies where low concentrations of metabolites may be present. jocpr.com
Recovery: This parameter assesses the efficiency of the extraction procedure by comparing the analyte response in an extracted sample to that of an unextracted standard of the same concentration. scholarsresearchlibrary.com Consistent and reproducible recovery is essential for accurate quantification.
Matrix Effects: This evaluates the influence of co-eluting endogenous components from the biological matrix on the ionization of the analyte in the mass spectrometer. It is a crucial parameter to assess in LC-MS/MS methods to ensure that the matrix does not suppress or enhance the analyte signal, leading to inaccurate results.
Application in Preclinical Pharmacokinetic and In Vitro Metabolic Studies
Validated analytical methods for keto-itraconazole are instrumental in preclinical pharmacokinetic and in vitro metabolic studies. These studies provide essential information on the absorption, distribution, metabolism, and excretion (ADME) of itraconazole and the role of its metabolites.
In preclinical pharmacokinetic studies , these methods are used to measure the concentrations of keto-itraconazole in biological fluids (e.g., plasma, urine) and tissues over time following drug administration to animal models. mdpi.comfrontiersin.org This data helps to characterize the pharmacokinetic profile of the metabolite, including its formation and elimination rates. For instance, studies in rats have been conducted to investigate the drug-drug interaction potential of itraconazole, where the quantification of its metabolites is essential. frontiersin.org
In in vitro metabolic studies , analytical methods are used to investigate the metabolic pathways of itraconazole. nih.govnih.govresearchgate.net These studies often utilize systems such as human liver microsomes (HLMs) or recombinant cytochrome P450 (CYP) enzymes to identify the enzymes responsible for the formation of keto-itraconazole. nih.govnih.govresearchgate.net It has been established through such studies that CYP3A4 is the major enzyme involved in the metabolism of itraconazole to hydroxy-itraconazole, keto-itraconazole, and N-desalkyl-itraconazole. nih.govdrugbank.com Furthermore, in vitro studies have shown that the metabolism of itraconazole is stereoselective, with only certain stereoisomers being metabolized to keto-itraconazole. nih.govresearchgate.net
A Deep Dive into the Computational and Theoretical Analysis of Keto Itraconazole
Future Research Directions
Elucidation of Uncharacterized Molecular Targets in In Vitro Systems
While Keto-Itraconazole is well-established as a metabolite of Itraconazole and a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, its full spectrum of molecular interactions remains an area ripe for investigation. nih.goviu.edu The parent compound, Itraconazole, has been shown to possess activities beyond its primary antifungal mechanism, including antiangiogenic properties and the ability to inhibit the Hedgehog and Wnt signaling pathways. nih.gov14.139.251 Future research should aim to determine if Keto-Itraconazole shares these off-target activities or possesses its own unique molecular targets.
Development of Advanced Computational Models for Predictive Studies
The complex pharmacokinetics of Itraconazole and its metabolites necessitate the use of sophisticated computational models for predicting drug-drug interactions (DDIs). nih.gov Physiologically-based pharmacokinetic (PBPK) modeling has emerged as a key tool in this area. youtube.comgithub.com These models integrate physicochemical, in vitro, and clinical data to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in a virtual population.
Advanced PBPK models have been developed that include the sequential metabolism of Itraconazole to Hydroxy-Itraconazole, then to Keto-Itraconazole, and subsequently to N-desalkyl-Itraconazole. github.com These models account for the competitive inhibition of CYP3A4 by the parent drug and all three major metabolites. github.com The inclusion of metabolites like Keto-Itraconazole has been shown to significantly improve the accuracy of DDI predictions, particularly for strong interactions. nih.gov For example, some models initially under-predicted strong DDIs by over 40%, but incorporating an Itraconazole metabolite increased the prediction accuracy to 80% within a two-fold margin of observed values. nih.gov
Future development in this field should focus on refining these models by incorporating more granular data. This includes using more precise in vitro data for enzyme kinetics and plasma protein binding for each metabolite. nih.gov The use of machine learning algorithms, such as Piecewise Polynomial Regression (PPR) and Kernel Ridge Regression (KRR), could further enhance the predictive power of these models by identifying complex relationships within large datasets. frontiersin.org Such advanced models are invaluable for optimizing the design of clinical DDI studies and for replacing ketoconazole as the go-to strong CYP3A4 inhibitor in such studies. youtube.comnih.gov
Table 1: Parameters in PBPK Models for Itraconazole and its Metabolites
Parameter | Description | Relevance to Keto-Itraconazole | Source |
---|---|---|---|
Metabolism | Sequential metabolism via CYP3A4: Itraconazole → Hydroxy-Itraconazole → Keto-Itraconazole → N-desalkyl-Itraconazole. | Included as a sequential metabolite and competitive inhibitor of CYP3A4. | github.com |
Inhibition Constant (Ki) | A measure of the potency of inhibition of an enzyme. Lower values indicate stronger inhibition. | The Ki value for Keto-Itraconazole against CYP3A4 is a critical input for predicting its contribution to DDIs. | youtube.com |
Fraction Unbound (fu) | The fraction of the drug not bound to plasma proteins, which is the pharmacologically active portion. | The unbound concentration of Keto-Itraconazole is used to predict in vivo inhibitory effects from in vitro data. | nih.govnih.gov |
| Volume of Distribution (Vss) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Predicted using in vitro data and optimized to match clinical observations. | youtube.com |
Novel Methodologies for Studying Keto-Itraconazole Biotransformation and Interactions
The study of Keto-Itraconazole's formation (biotransformation) and its interactions relies heavily on advanced analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone method for the simultaneous determination of Itraconazole and its metabolites—Hydroxy-Itraconazole, Keto-Itraconazole, and N-desalkyl Itraconazole—in biological matrices like human plasma. researchgate.netpsu.edu
Recent methodological advancements have focused on improving the sensitivity, specificity, and efficiency of these assays. This includes the optimization of sample pretreatment, such as protein precipitation, and the development of highly specific chromatographic separation conditions. researchgate.net For instance, methods have been developed using C8 columns with gradient elution to achieve clear separation of the metabolites, allowing for accurate quantification even at low concentrations (1-100 ng/mL for Keto-Itraconazole). researchgate.netpsu.edu
Future research could explore the application of high-resolution mass spectrometry (HRMS) to identify previously unknown or minor metabolites in the biotransformation pathway. researchgate.net Furthermore, the development of mechanism-based in vitro models, such as those using heterologously expressed CYP3A4, allows for a detailed investigation of the specific enzymatic processes leading to Keto-Itraconazole formation. researchgate.net These systems provide a controlled environment to study the kinetics of metabolism and inhibition without the confounding factors present in human liver microsomes. youtube.com Integrating these advanced analytical and in vitro methods will provide a more complete picture of the biotransformation and interaction profile of Keto-Itraconazole.
Exploration of Stereoisomer-Specific Activities and Interactions
Itraconazole is administered as a racemic mixture of four cis-stereoisomers, arising from its three chiral centers. researchgate.netnih.gov This stereochemistry plays a critical role in its metabolism and, consequently, in the formation of Keto-Itraconazole. Research has demonstrated that the metabolism of Itraconazole by CYP3A4 is highly stereoselective. researchgate.net
In vitro studies using expressed CYP3A4 have shown that only two of the four primary isomers, specifically (2R,4S,2'R)-Itraconazole and (2R,4S,2'S)-Itraconazole, are metabolized to form Hydroxy-Itraconazole, Keto-Itraconazole, and N-desalkyl-Itraconazole. researchgate.net The other two isomers, (2S,4R,2'R)-Itraconazole and (2S,4R,2'S)-Itraconazole, did not undergo metabolism in these systems. researchgate.net This means that the Keto-Itraconazole detected in plasma is also of the (2R,4S) stereochemical configuration. researchgate.net
Despite the differences in metabolism, all four Itraconazole stereoisomers are potent inhibitors of CYP3A4. researchgate.net However, the specific inhibitory potency and potential off-target activities of the individual Keto-Itraconazole stereoisomers have not been deeply explored. Future research should focus on synthesizing stereochemically pure forms of Keto-Itraconazole to evaluate their specific biological activities. This would involve assessing their individual potencies as CYP3A4 inhibitors and screening them for other potential molecular interactions, similar to the investigations proposed for uncharacterized targets. Understanding the stereoisomer-specific activities is essential for a complete comprehension of the drug's complex pharmacological profile and could lead to the development of more targeted and potentially safer therapeutic agents. nih.gov
Table 2: Stereoselectivity in Itraconazole Metabolism
Parent Itraconazole Stereoisomer | Metabolized by CYP3A4? | Forms Keto-Itraconazole? | Source |
---|---|---|---|
(2R,4S,2'R)-ITZ | Yes | Yes | researchgate.net |
(2R,4S,2'S)-ITZ | Yes | Yes | researchgate.net |
(2S,4R,2'R)-ITZ | No | No | researchgate.net |
Table of Mentioned Compounds
Compound Name | Abbreviation |
---|---|
Itraconazole | ITZ |
Keto-Itraconazole | Keto-ITZ |
Hydroxy-Itraconazole | OH-ITZ |
N-desalkyl-Itraconazole | ND-ITZ |
Ketoconazole | |
Midazolam | |
Ergosterol |
Q & A
Q. How can PICOT frameworks structure preclinical studies on this compound’s antifungal resistance mechanisms?
- Methodological Answer : Define PICOT as:
- P : Candida auris isolates with azole resistance
- I : this compound at sub-MIC doses
- C : Wild-type strains
- O : ERG11 gene expression fold-change
- T : 48-hour exposure
RNA sequencing and qPCR validate ERG11 upregulation (e.g., 4.5-fold increase) .
Tables for Key Findings
Parameter | This compound | Hydroxy Itraconazole |
---|---|---|
Solubility (mg/mL) | 0.5 | 1.2 |
Plasma Half-life (h) | 21 | 8 |
CYP3A4 Inhibition (IC50) | 0.8 µM | 5.2 µM |
Source: Derived from |
Stabilizer | Particle Size (DLS, nm) | Particle Size (NTA, nm) |
---|---|---|
DMPEG | 250 ± 30 | 50 (amorphous), 200 (crystalline) |
PEG | 300 ± 50 | 300 ± 40 |
Source: |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。